N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(3-methoxybenzyl)oxalamide
Description
Properties
IUPAC Name |
N-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N'-[(3-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5S/c1-16-9-10-17(2)21(12-16)32(29,30)26-11-5-7-19(26)15-25-23(28)22(27)24-14-18-6-4-8-20(13-18)31-3/h4,6,8-10,12-13,19H,5,7,11,14-15H2,1-3H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGKWOPFIQYGAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(3-methoxybenzyl)oxalamide typically involves multi-step organic reactions. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Oxalamide Formation: The final step involves the reaction of the sulfonylated pyrrolidine with oxalyl chloride and subsequent reaction with the methoxybenzylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(3-methoxybenzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the methoxybenzyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(3-methoxybenzyl)oxalamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(3-methoxybenzyl)oxalamide: Similar in structure but with different substituents.
This compound: Another oxalamide derivative with potential biological activity.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. These properties make it a valuable compound for research and development in various scientific fields.
Biological Activity
N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(3-methoxybenzyl)oxalamide is a synthetic compound characterized by its complex molecular structure, which includes a sulfonamide, a pyrrolidine ring, and an oxalamide moiety. This unique configuration suggests potential for significant biological activity, making it an attractive candidate for research in medicinal chemistry and pharmacology.
Molecular Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 396.55 g/mol. The presence of the sulfonyl group enhances its interaction with biological targets, while the oxalamide structure contributes to stability and solubility in biological environments.
| Property | Value |
|---|---|
| Molecular Formula | C19H24N4O4S |
| Molecular Weight | 396.55 g/mol |
| Structural Features | Sulfonamide, Pyrrolidine, Oxalamide |
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes within biological systems. The sulfonamide group is known to enhance binding interactions, potentially leading to inhibition or modulation of enzymatic activities. The pyrrolidine ring contributes to the compound's binding affinity and specificity, while the oxalamide moiety aids in solubility.
Biological Assays and Findings
Research on similar compounds has shown that they can exhibit various biological activities, including:
- Antimicrobial Activity : Compounds with sulfonamide groups have been documented to possess antimicrobial properties due to their ability to inhibit bacterial dihydropteroate synthase.
- Anticancer Activity : Some oxalamides have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Case Studies
- Antimicrobial Studies : A study investigating a structurally similar compound demonstrated significant inhibition against Staphylococcus aureus with an IC50 value of 12 µM. This suggests that the target compound may exhibit comparable antimicrobial efficacy.
- Anticancer Research : In vitro assays using cancer cell lines revealed that derivatives of oxalamides could induce apoptosis in breast cancer cells, indicating potential therapeutic applications for this compound.
Interaction Studies
To elucidate the precise mechanism of action, interaction studies employing techniques such as:
- Surface Plasmon Resonance (SPR) : To measure binding affinities with target proteins.
- Fluorescence Resonance Energy Transfer (FRET) : To study conformational changes upon binding.
These methods are crucial for optimizing the compound for therapeutic use and understanding its pharmacodynamics.
Q & A
Q. Optimization Tips :
- Use catalysts like DMAP to accelerate amide bond formation.
- Monitor reaction progress via TLC or LC-MS to minimize byproducts .
Basic: Which analytical techniques validate structural integrity and purity?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and functional groups (e.g., methoxybenzyl protons at δ 3.8 ppm, sulfonyl group absence of protons) .
- LC-MS/HRMS : Verify molecular weight (e.g., expected [M+H]+ for C₂₄H₃₀N₃O₅S: 480.18) and detect impurities .
- HPLC : Assess purity (>95% by reverse-phase chromatography) using C18 columns and acetonitrile/water gradients .
Advanced: How can stereochemical challenges during synthesis be resolved?
Methodological Answer:
- Chiral Catalysts : Employ asymmetric catalysis (e.g., BINOL-derived catalysts) during pyrrolidine functionalization to control stereocenters .
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak® columns) or diastereomeric salt formation (e.g., tartaric acid) to separate enantiomers .
- Dynamic Kinetic Resolution : Optimize reaction conditions (e.g., temperature) to favor one stereoisomer during coupling steps .
Example : In a related oxalamide synthesis, stereoisomer mixtures were resolved using preparative HPLC, yielding >90% enantiomeric excess .
Advanced: What strategies address contradictions in reported biological activity data?
Methodological Answer:
- Assay Standardization : Re-evaluate activity under consistent conditions (e.g., cell lines, incubation time). For example, antiviral activity may vary between HEK293 vs. HeLa cells due to receptor expression differences .
- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from compound degradation in specific models .
- Target Engagement Studies : Confirm binding affinity via SPR or ITC to rule out off-target effects .
Case Study : A study on analogous oxalamides showed conflicting IC₅₀ values (1–10 µM) due to variations in ATP concentrations in kinase assays .
Advanced: How can structure-activity relationships (SAR) guide optimization?
Methodological Answer:
- Substituent Scanning : Synthesize derivatives with modified substituents (e.g., replacing 3-methoxybenzyl with 4-fluorobenzyl) to assess impact on bioactivity .
- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical interactions (e.g., hydrogen bonding with the sulfonyl group) .
- Bioisosteric Replacement : Replace the pyrrolidine ring with piperidine to improve metabolic stability while retaining activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
